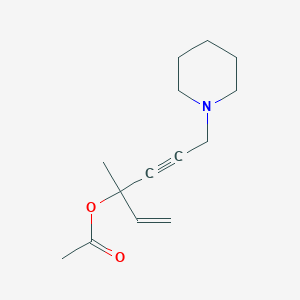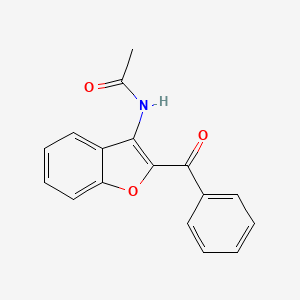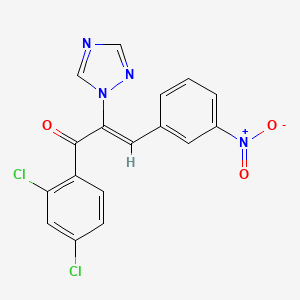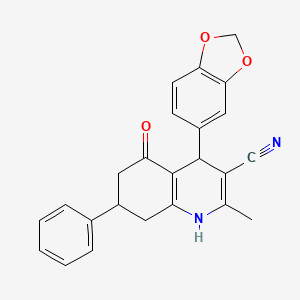
3-Methyl-6-(piperidin-1-yl)hex-1-en-4-yn-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-PIPERIDINO-1-VINYL-2-BUTYNYL ACETATE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a vinyl and butynyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-METHYL-4-PIPERIDINO-1-VINYL-2-BUTYNYL ACETATE involves several steps, typically starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine to form piperidine, followed by functionalization to introduce the methyl, vinyl, and butynyl groups . Industrial production methods often utilize catalytic hydrogenation and coupling reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-METHYL-4-PIPERIDINO-1-VINYL-2-BUTYNYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the vinyl and butynyl groups to their saturated counterparts.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-4-PIPERIDINO-1-VINYL-2-BUTYNYL ACETATE has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-METHYL-4-PIPERIDINO-1-VINYL-2-BUTYNYL ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the reaction .
Comparison with Similar Compounds
1-METHYL-4-PIPERIDINO-1-VINYL-2-BUTYNYL ACETATE can be compared with other piperidine derivatives, such as:
1-Methyl-4-piperidone: A simpler compound with a similar piperidine core but lacking the vinyl and butynyl groups.
1-Methyl-4-piperidinol: Contains a hydroxyl group instead of the acetate group, leading to different reactivity and applications.
The uniqueness of 1-METHYL-4-PIPERIDINO-1-VINYL-2-BUTYNYL ACETATE lies in its combination of functional groups, which provides versatility in chemical synthesis and potential biological activity.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(3-methyl-6-piperidin-1-ylhex-1-en-4-yn-3-yl) acetate |
InChI |
InChI=1S/C14H21NO2/c1-4-14(3,17-13(2)16)9-8-12-15-10-6-5-7-11-15/h4H,1,5-7,10-12H2,2-3H3 |
InChI Key |
MOWBFSVWUWWXGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C=C)C#CCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Bromo-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11100645.png)
![4-[(E)-(2-{[(2-bromobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11100652.png)
![N'-[(E)-(2,4-dimethylphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11100657.png)
![N-benzyl-N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide](/img/structure/B11100658.png)
![2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11100660.png)
![1-(8-bromo-4a-hydroxy-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone](/img/structure/B11100669.png)
![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinyl]-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine](/img/structure/B11100672.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(Z)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11100674.png)
![N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-B]quinolin-4-YL)-2-[(3,4-dimethoxyphenethyl)(methyl)amino]acetamide](/img/structure/B11100689.png)

![Methyl 2-[(4-aminobenzoyl)amino]benzoate](/img/structure/B11100698.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B11100699.png)

